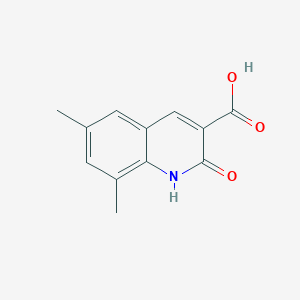

6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a bicyclic aromatic structure with methyl substituents at positions 6 and 8, a ketone group at position 2, and a carboxylic acid moiety at position 2. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . This compound has gained attention due to its role as a precursor in synthesizing thiourea derivatives, such as 1-(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea, which exhibits potent inhibitory activity against Escherichia coli β-glucuronidase (EcGUS). This inhibition mitigates intestinal injury caused by non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name |

6,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMVLTNMTITPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197848 | |

| Record name | 1,2-Dihydro-6,8-dimethyl-2-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-33-1 | |

| Record name | 1,2-Dihydro-6,8-dimethyl-2-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-6,8-dimethyl-2-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or add hydrogen atoms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

DMQCA has garnered attention for its potential therapeutic applications. It serves as a precursor for the synthesis of biologically active compounds that may target specific diseases. The compound's structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of DMQCA exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from DMQCA can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

Synthetic Organic Chemistry

In organic synthesis, DMQCA is employed as a versatile intermediate. Its unique quinoline structure enables it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution: The dimethyl groups on the quinoline ring can influence the reactivity and selectivity of substitution reactions.

- Reduction and Oxidation Reactions: DMQCA can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways .

Table 1: Chemical Reactions Involving DMQCA

| Reaction Type | Product Generated | Common Reagents |

|---|---|---|

| Oxidation | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Potassium permanganate (KMnO4) |

| Reduction | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-methanol | Sodium borohydride (NaBH4) |

| Electrophilic Substitution | Various substituted quinoline derivatives | Halogens (e.g., bromine) |

Biological Research

The compound is also being studied for its interaction with biological systems. Preliminary studies suggest that DMQCA may act on certain enzyme pathways or receptors involved in metabolic processes.

Case Study: Enzyme Inhibition

Research has demonstrated that DMQCA exhibits inhibitory effects on specific enzymes linked to metabolic disorders. This suggests potential applications in developing treatments for conditions such as diabetes or obesity .

Industrial Applications

Beyond its research implications, DMQCA may find applications in the industrial sector:

Dyes and Pigments

Due to its unique chemical structure, DMQCA could be utilized in the production of dyes and pigments. Its derivatives may provide vibrant colors and stability under various conditions.

Chemical Manufacturing

DMQCA can serve as an intermediate in the synthesis of other chemical compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 6,8-dimethyl substitution in the target compound contrasts with 6,7-dimethoxy groups in analogs like ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate . Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups. 4-Hydroxy substitution (e.g., in 4-hydroxy-6,7-dimethoxy derivatives) is critical for analgesic and anti-inflammatory activities, as seen in compounds with morpholine or diethylaminoethylamide side chains .

Functional Group Modifications: Carboxylic acid vs. carboxamide/ester: Carboxylic acid derivatives (e.g., 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) are often precursors for bioactive amides or esters. For instance, carboxamides like 1-propyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit enhanced local anesthetic activity due to improved bioavailability . Alkylation at position 1: 1-Allyl or 1-propyl substitutions (e.g., 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives) improve pharmacokinetic profiles by reducing toxicity while maintaining efficacy .

Ring Saturation: Partially saturated derivatives (e.g., ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate) may exhibit diuretic activity, though this remains speculative without direct evidence .

Pharmacological and Chemical Divergences

- This suggests that methyl groups at positions 6 and 8 are critical for targeting bacterial enzymes .

- Local Anesthetic Activity: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with 1-propyl or 1-ethyl groups demonstrate higher anesthetic potency than lidocaine, highlighting the importance of N-alkyl chain length .

- Anti-inflammatory vs. Analgesic Effects: 6,7-Dimethoxy derivatives (e.g., 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides) show dual analgesic and anti-inflammatory effects, likely due to synergistic interactions between methoxy and hydroxy groups .

Biological Activity

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (DMQCA) is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound possesses a unique structure characterized by a quinoline ring system with dimethyl substitutions and a carboxylic acid functional group. The biological activity of DMQCA has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H11NO3

- Molecular Weight : 219.23 g/mol

- CAS Number : 1133168

Antimicrobial Activity

Research has indicated that DMQCA exhibits significant antimicrobial properties. In a study focusing on Mycobacterium tuberculosis (M. tb), derivatives of quinolone, including DMQCA, demonstrated promising activity against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 9.97 mM, indicating their potential as effective agents against resistant bacterial strains .

Anticancer Activity

The anticancer potential of DMQCA has been evaluated using various cancer cell lines. Notably, compounds derived from DMQCA showed strong cytotoxic effects against the MCF-7 breast cancer cell line. In vitro assays revealed that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like Doxorubicin (Dox), suggesting that these compounds may serve as effective alternatives or adjuncts in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| DMQCA Derivative A | MCF-7 | 10.5 | |

| DMQCA Derivative B | MCF-7 | 15.2 | |

| Doxorubicin | MCF-7 | 20.0 |

The mechanism by which DMQCA exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The presence of the carboxylic acid group may facilitate binding to enzyme active sites or nucleophilic sites on target proteins, potentially leading to inhibition of essential cellular processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of DMQCA and its derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the quinoline ring can significantly affect the potency and selectivity of these compounds against various pathogens and cancer cells . For instance, substituents at positions 5 and 7 on the quinoline ring have been identified as favorable for enhancing antimicrobial activity.

Case Studies

- Antitubercular Activity : A series of quinolone derivatives were synthesized and tested for their ability to inhibit MmpL3, a critical protein in M. tb's lipid metabolism. Compounds with structural similarities to DMQCA showed high efficacy against both drug-sensitive and resistant strains .

- Cytotoxicity Assessment : In vitro studies using the MTT assay demonstrated that several derivatives of DMQCA exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating their potential as targeted cancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid?

The synthesis typically involves condensation of substituted anilines with β-keto esters or Meldrum’s acid. For example, a modified Conrad-Limpach method uses 2-aminobenzaldehyde derivatives and Meldrum’s acid under aqueous conditions at 75°C for 8 hours, yielding ~57% product . Ethyl ester intermediates (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) are often hydrolyzed using NaOH in methanol to obtain the carboxylic acid . Key steps include reflux conditions, TLC monitoring, and vacuum filtration for purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Proton NMR (¹H-NMR) in DMSO-d₆ is critical for confirming the dihydroquinoline scaffold and substituents. For example, the aromatic protons appear as multiplets (δ 7.35–8.02 ppm), with a singlet for the oxo group (δ 8.96 ppm) . IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) for the carboxylic acid and ketone groups . Elemental analysis and HRMS further validate molecular composition .

Advanced Research Questions

Q. How do substituents at the 6- and 8-positions influence the compound’s reactivity and bioactivity?

Methyl groups at C-6 and C-8 enhance steric hindrance, potentially reducing nucleophilic substitution at C-3. Comparative studies with 6-fluoro or 8-chloro analogs show that electron-withdrawing groups increase antibacterial activity by improving membrane penetration . However, methyl groups may improve metabolic stability compared to halogens . Computational docking studies are recommended to quantify steric/electronic effects on target binding.

Q. What strategies optimize reaction yields during large-scale synthesis?

Yields depend on:

- Catalyst choice : Polyphosphoric acid (PPA) enhances cyclization efficiency in tricyclic analogs .

- Solvent selection : Diphenyl ether at reflux (boiling point 259°C) improves esterification of 4-hydroxy derivatives .

- Purification : Sequential recrystallization (e.g., acetone/ethanol mixtures) removes byproducts from hydrolysis steps .

A 10% increase in yield was achieved by substituting H₂O with ethanol in Meldrum’s acid condensations .

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR shifts (e.g., δ 8.96 ppm vs. δ 8.77 ppm for C-2 protons) may arise from solvent polarity or impurities . Mitigation strategies include:

- Standardizing deuterated solvents (DMSO-d₆ vs. CDCl₃).

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validating with high-resolution mass spectrometry (HRMS) .

Q. What mechanistic insights explain its antimicrobial activity?

The 3-carboxylic acid moiety chelates bacterial DNA gyrase, analogous to fluoroquinolones like norfloxacin . Methyl groups at C-6/C-8 may reduce efflux pump binding in Gram-positive strains . In vitro assays against S. aureus show MIC values ≤2 µg/mL, but activity drops against Gram-negative species due to outer membrane impermeability .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen temperature, solvent, and catalyst combinations .

- Bioactivity Profiling : Pair MIC assays with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

- Data Validation : Employ orthogonal analytical techniques (e.g., HPLC-MS alongside NMR) for purity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.